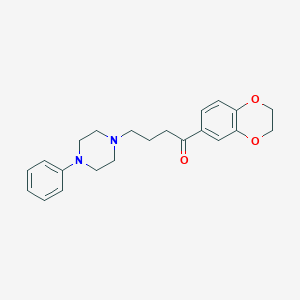
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone, also known as BPB, is a chemical compound with potential applications in scientific research. It is a synthetic molecule that has been synthesized in a laboratory setting and has been found to have various biological effects.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone is not fully understood, but it is believed to act through the modulation of neurotransmitter activity and the inhibition of oxidative stress. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. It has also been shown to inhibit the activation of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Effets Biochimiques Et Physiologiques
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can reduce oxidative stress in cells. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, which can affect mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in lab experiments is its ability to modulate neurotransmitter activity, which can be useful in studying the effects of neurotransmitters on behavior and cognition. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to have neuroprotective effects, which can be useful in studying neurodegenerative diseases. However, one limitation of using 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone. One area of research could be focused on understanding the mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in more detail. Additionally, further research could be conducted to investigate the potential therapeutic applications of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Finally, research could be conducted to develop more effective methods for administering 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone in experimental settings.
Méthodes De Synthèse
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone can be synthesized through the reaction of 6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline with 1-bromo-4-(4-phenyl-1-piperazinyl)butan-1-one. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal death in vitro and in vivo. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone has also been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, and can inhibit the reuptake of these neurotransmitters.
Propriétés
Nom du produit |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-phenyl-1-piperazinyl)-1-butanone |
|---|---|
Formule moléculaire |
C22H26N2O3 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-phenylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C22H26N2O3/c25-20(18-8-9-21-22(17-18)27-16-15-26-21)7-4-10-23-11-13-24(14-12-23)19-5-2-1-3-6-19/h1-3,5-6,8-9,17H,4,7,10-16H2 |
Clé InChI |
GGRDUBJVKQECCW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1CCCC(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)

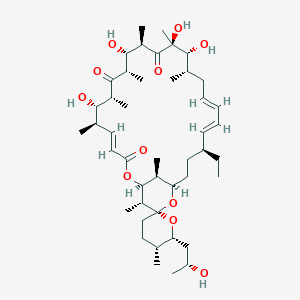
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)

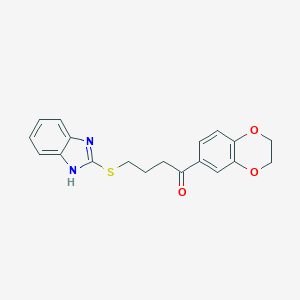
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
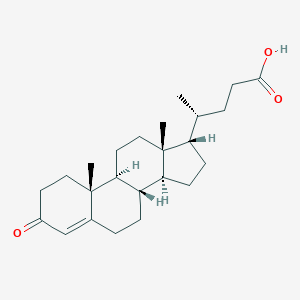
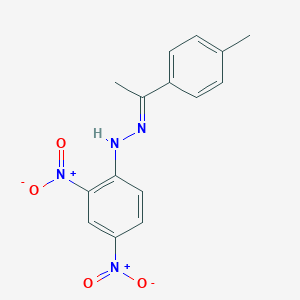

![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)
